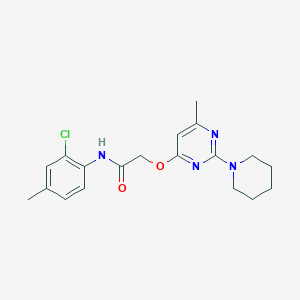

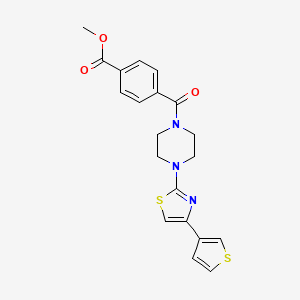

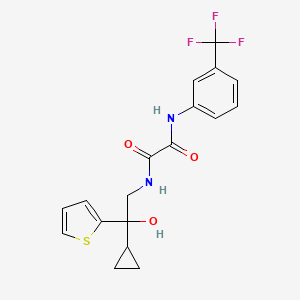

N-(4-(4-乙基哌嗪-1-羰基)苯基)-2,5-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

有机合成和化学转化

有机化学领域的研究探索了磺酰胺化合物的转化和反应性。例如,Watanabe 等人 (1969) 的研究证明了正丁基锂对 N,N-二甲基苯磺酰胺的邻位锂化,导致各种缩合产物,展示了该化合物合成有机化学的潜力 Watanabe, H., Schwarz, R. A., Hauser, C., Lewis, J., & Slocum, D. W. (1969). Canadian Journal of Chemistry。

药物设计和药理应用

磺酰胺衍生物因其潜在的药理益处而被积极研究。例如,Murugesan 等人 (1998) 的一项研究专注于双苯磺酰胺内皮素拮抗剂的开发,重点介绍了导致与内皮素-A (ETA) 选择性拮抗剂结合和功能活性改善的结构修饰,表明该化合物在治疗应用中的相关性 Murugesan, N., Gu, Z., Stein, P., et al. (1998). Journal of Medicinal Chemistry。

生化研究

在生化研究中,磺酰胺化合物已被用于探索生化途径和分子相互作用。Humphreys 等人 (1998) 关于异喹啉作为 P2X7 核苷酸受体拮抗剂的研究提供了大鼠和人 P2X7R 之间药理敏感性的见解,证明了磺酰胺衍生物在理解受体功能和信号通路中的效用 Humphreys, B., Virginio, C., Surprenant, A., Rice, J., & Dubyak, G. (1998). Molecular Pharmacology。

材料科学和功能化

磺酰胺衍生物在材料科学中也找到了应用,用于聚合材料的功能化。例如,Hori 等人 (2011) 合成了聚(N-甲苯磺酰基-乙烯亚胺-交替-乙烯硫化物),以潜在用于增强聚合材料的性能,展示了该化合物超越药物应用的多功能性 Hori, Y., Pei, N., Kumagai, R., & Sasanuma, Y. (2011). Polymer Chemistry。

作用机制

Target of Action

The compound, N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide, is a novel multi-target therapeutic agent . It is designed to offer a neuroprotective approach as a treatment for Alzheimer’s disease (AD) . The primary targets of this compound are acetylcholinesterase (AchE) and sigma-1 receptors .

Mode of Action

This compound inhibits acetylcholinesterase (AchE) activity both in vitro and in vivo, and induces a dose-dependent increase in Ach levels . Both the compound and its metabolite are sigma-1 receptor antagonists, supporting their interest in relieving symptoms related to psychosis, a non-cognitive condition often associated with AD .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AchE, leading to an increase in Ach levels . This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission . The compound and its metabolite also interact with sigma-1 receptors, which are involved in various cellular processes including ion channel modulation, protein folding, and apoptosis .

Pharmacokinetics

It is known that the compound releases a metabolite, which also has biological activity . The ADME properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The compound and its metabolite offer neuroprotection against Aβ1-42 toxicity in various neuronal cell lines . They also protect neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins . These effects suggest that the compound might be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

未来方向

A compound with a similar structure, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), has been evaluated as a potential multi-target therapeutic neuroprotective approach for the treatment of Alzheimer’s disease (AD) . This suggests that “N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide” and similar compounds could have potential applications in the development of new therapeutic strategies.

属性

IUPAC Name |

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKARZBSRTALURC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

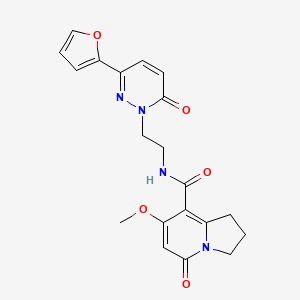

![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)

![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

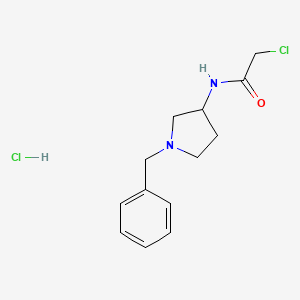

![1-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2371577.png)

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)